molecular formula C6H5ClN2O2 B12972027 3-Amino-4-chloropicolinic acid

3-Amino-4-chloropicolinic acid

Cat. No.: B12972027
M. Wt: 172.57 g/mol
InChI Key: YBSVAFWOFOAFNJ-UHFFFAOYSA-N
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Description

3-Amino-4-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method is the reaction of 3,4-dichloropicolinic acid with ammonia under specific conditions to replace one chlorine atom with an amino group . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. For instance, 4-amino-3,5,6-trichloropicolinic acid can be selectively hydrogenated to remove specific chlorine atoms, resulting in the desired product . This method is advantageous due to its environmental friendliness and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-4-chloropicolinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-4-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5,6-trichloropicolinic acid
  • 4-Amino-3-chloropicolinic acid
  • 3,4-Dichloropicolinic acid

Uniqueness

3-Amino-4-chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

3-amino-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

YBSVAFWOFOAFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)N)C(=O)O

Origin of Product

United States

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